
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered ring containing one nitrogen atom, and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of the nitrophenyl group and the dimethyl substitutions on the piperidine ring make this compound particularly interesting for various chemical and pharmacological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-nitrobenzaldehyde with 4,4-dimethylpiperidine in the presence of a suitable catalyst. The reaction typically takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of high-throughput screening and process optimization techniques ensures the consistent production of high-purity compounds.
化学反应分析
Types of Reactions
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperidine derivatives.
科学研究应用
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The piperidine ring can also modulate the compound’s binding affinity and selectivity towards its targets. Detailed studies on the compound’s mechanism of action are essential for understanding its pharmacological properties and potential therapeutic applications.
相似化合物的比较
Similar Compounds
- 4,4-Dimethyl-1-(2-nitrophenyl)piperidine
- 4,4-Dimethyl-1-(2-methylphenyl)piperidine
- 4,4-Dimethyl-1-(2-chlorophenyl)piperidine
Uniqueness
4,4-Dimethyl-1-(2-methyl-6-nitrophenyl)piperidine is unique due to the presence of both the nitrophenyl and dimethyl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and selectivity in various chemical reactions and biological assays. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
属性
分子式 |
C14H20N2O2 |
|---|---|
分子量 |
248.32 g/mol |
IUPAC 名称 |
4,4-dimethyl-1-(2-methyl-6-nitrophenyl)piperidine |
InChI |
InChI=1S/C14H20N2O2/c1-11-5-4-6-12(16(17)18)13(11)15-9-7-14(2,3)8-10-15/h4-6H,7-10H2,1-3H3 |
InChI 键 |
AQKDGJSVXKVQTF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])N2CCC(CC2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


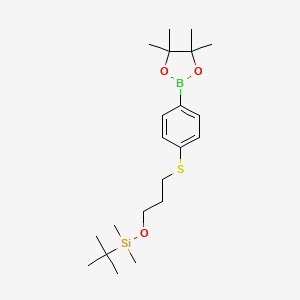
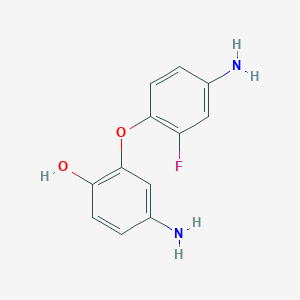
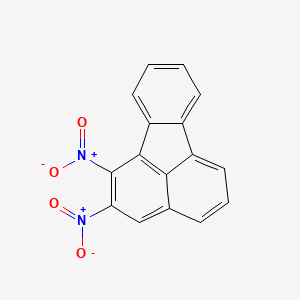

![3-[4-Methoxy-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B13714947.png)
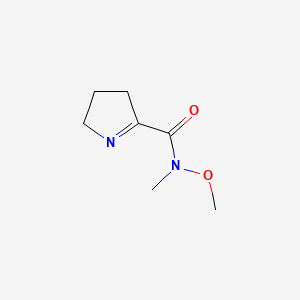

![O-[4-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13714974.png)


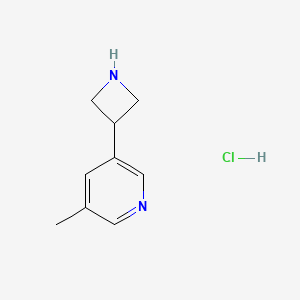
![3-[2,2-difluoro-12-[(E)-2-phenylethenyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoic acid](/img/structure/B13715009.png)


